N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide
Description
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide is a complex organic compound that features a tetrazole ring, a difluorophenyl group, and a methoxyphenoxy acetamide moiety
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O3/c1-26-12-3-2-4-13(8-12)27-10-17(25)20-9-16-21-22-23-24(16)11-5-6-14(18)15(19)7-11/h2-8H,9-10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFELIVBDTDHIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide typically involves multiple steps. One common route includes the formation of the tetrazole ring through a cyclization reaction involving an azide and a nitrile. The difluorophenyl group is introduced via a substitution reaction, and the methoxyphenoxy acetamide moiety is attached through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The difluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The tetrazole ring and difluorophenyl group are known to interact with enzymes and receptors, modulating their activity. The methoxyphenoxy acetamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-chlorophenoxy)acetamide
- N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-hydroxyphenoxy)acetamide
Uniqueness
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds that may have different substituents on the phenoxy ring.
Biological Activity
N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methoxyphenoxy)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a tetrazole ring and a methoxyphenoxy group, which are significant for its pharmacological properties. The molecular formula is with a molecular weight of approximately 333.31 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅F₂N₅O₃ |
| Molecular Weight | 333.31 g/mol |
| Melting Point | 192-194 °C |
| LogP | 2.12930 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the tetrazole ring through cyclization reactions.
- Alkylation of the tetrazole with a suitable alkyl halide.
- Coupling with the methoxyphenoxy acetic acid derivative.
Antidiabetic Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), an important target in diabetes management. For instance, NM-03 (a related compound) showed an IC50 value of 4.48 µM against PTP1B and exhibited favorable in vivo results .
Antimicrobial Activity
Compounds containing tetrazole moieties have been evaluated for their antimicrobial properties. In vitro studies indicated that certain derivatives demonstrated potent activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines (e.g., MCF-7 and Bel-7402) revealed that derivatives of the tetrazole compound exhibited varying degrees of cytotoxic effects. Notably, some compounds showed enhanced activity compared to standard chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Tetrazole Ring : Variations in substituents on the tetrazole ring can significantly affect potency against PTP1B.
- Phenoxy Group : The presence and position of methoxy groups on the phenolic ring can enhance lipophilicity and receptor binding affinity.
Case Study 1: PTP1B Inhibition
In a study focusing on the design of PTP1B inhibitors using bioisosteric replacements, this compound was evaluated alongside other derivatives. The results indicated that modifications led to improved binding interactions within the active site of PTP1B.
Case Study 2: Antimicrobial Evaluation
A series of related compounds were synthesized and screened for antimicrobial activity against E. coli and S. aureus. One derivative exhibited an MIC value lower than that of commonly used antibiotics, suggesting potential as a new antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
